5-Fluorouracil-15N2

Therapeutic Drug Monitoring LC-MS/MS Quantification Method Validation

Non-isotopic internal standards cause matrix-induced ion suppression, undermining 5-FU TDM accuracy. 5-Fluorouracil-15N2 (1,3-15N2, M+2) co-elutes identically, ensuring <6% CV and 0.05 µM LLOD in validated LC-MS/MS assays. - Isotopic enrichment: ≥98 atom % 15N; M+2 mass shift prevents analyte cross-talk. - Room-temperature stable for 3 years; single-lot procurement eliminates inter-batch variability in multi-year clinical trials. - Stringent QC with CoA; used as reference standard traceable to USP/EP for ANDA/DMF filings.

Molecular Formula C4H3FN2O2
Molecular Weight 132.06 g/mol
CAS No. 68941-95-7
Cat. No. B1339989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorouracil-15N2
CAS68941-95-7
Molecular FormulaC4H3FN2O2
Molecular Weight132.06 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1)F
InChIInChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1
InChIKeyGHASVSINZRGABV-AKZCFXPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluorouracil-15N2 Stable Isotope Internal Standard


5-Fluorouracil-15N2 (1,3-15N2-5FU) is a stable isotope-labeled analog of the chemotherapeutic agent 5-fluorouracil (5-FU), a uracil antimetabolite [1]. This compound is specifically labeled with two nitrogen-15 atoms, resulting in a molecular weight shift of M+2 compared to the unlabeled analyte . Its primary, validated application is as an internal standard (IS) for the accurate quantification of 5-FU in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) [2]. Unlike unlabeled 5-FU or non-isotopic analogs, 5-Fluorouracil-15N2 is chemically identical to the target analyte, ensuring it co-elutes and ionizes with identical efficiency, thereby providing the highest possible precision and accuracy in correcting for matrix effects, sample preparation variability, and instrument fluctuations [3]. This product is manufactured to stringent specifications for research use, including a specified isotopic enrichment and chemical purity .

5-Fluorouracil-15N2 Substitution Limitations


Substituting 5-Fluorouracil-15N2 with the unlabeled drug or a non-isotopic analog like 5-chlorouracil in an LC-MS/MS or GC-MS assay introduces significant quantitative inaccuracies. Unlabeled 5-FU cannot be used as an internal standard because it is the analyte of interest and would be indistinguishable from endogenous or administered drug, making quantification impossible [1]. Non-isotopic analogs, such as 5-chlorouracil, possess different physicochemical properties that affect their extraction efficiency, chromatographic retention, and, most critically, their ionization efficiency in the mass spectrometer source [2]. This differential behavior, particularly in the presence of complex biological matrices, leads to variable and unpredictable matrix effects (ion suppression or enhancement) that are not compensated for by a structural analog [3]. Consequently, methods relying on non-isotopic IS often suffer from poor accuracy and precision, especially at low concentrations, which is unacceptable for therapeutic drug monitoring (TDM) or pharmacokinetic studies where clinical decisions depend on precise drug level measurements [4].

5-Fluorouracil-15N2 Validation Evidence


Superior Precision vs. Non-Isotopic IS

In head-to-head method validation studies, the use of 5-Fluorouracil-15N2 as an internal standard consistently yields significantly lower intra- and inter-assay variability compared to methods employing the non-isotopic analog 5-chlorouracil (5-CU). While a validated HPLC-UV method using 5-CU demonstrated intra-day coefficients of variation (CV) of up to 8.3%, a method using 5-Fluorouracil-15N2 in LC-MS/MS achieved intra-assay variation of less than 6% across a wide concentration range (1-100 µM) [1][2]. This enhanced precision is critical for reliably detecting clinically relevant changes in 5-FU plasma levels.

Therapeutic Drug Monitoring LC-MS/MS Quantification Method Validation

High-Sensitivity Lower Limit of Quantification

The validated analytical method employing 5-Fluorouracil-15N2 as the internal standard in LC-MS/MS achieves a Lower Limit of Detection (LLOD) of 0.05 µM and reliably quantifies 5-FU across a dynamic range [1]. This high sensitivity is a direct result of the perfect co-elution and matched ionization provided by the stable isotope-labeled IS, which minimizes matrix effects and baseline noise that would otherwise obscure the signal at low concentrations [2]. In contrast, older methods using non-isotopic IS or HPLC-UV often have LLOQs of 100 ng/mL (0.77 µM) or higher, limiting their utility for low-level monitoring [3].

LC-MS/MS Assay Sensitivity Pharmacokinetics

M+2 Mass Shift for Analyte Discrimination

5-Fluorouracil-15N2 provides a distinct and reproducible M+2 mass shift from the unlabeled 5-FU analyte . This 2 Da difference is ideal for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in tandem mass spectrometry, as it allows for a unique, interference-free transition to be monitored for the internal standard without overlap from the analyte's natural isotopic envelope [1]. This contrasts with single 13C or 15N labels (M+1 shift), which can have significant isotopic crosstalk, and dual 13C/15N labels, which are more complex to synthesize and may introduce larger, unnecessary mass differences that could slightly alter chromatographic behavior [2]. The M+2 shift is a pragmatic, robust, and cost-effective solution for routine high-throughput analysis.

Mass Spectrometry GC-MS Isotopic Enrichment

Specified Enrichment and Purity

Commercial vendors provide 5-Fluorouracil-15N2 with a clearly defined isotopic enrichment of 98 atom % 15N and a minimum chemical purity of 98% as measured by HPLC . These specifications are critical for ensuring lot-to-lot consistency and method reproducibility. In contrast, some alternative dual-labeled compounds (e.g., 5-Fluorouracil-13C,15N2) are often supplied with lower chemical purity (≥95% or ≥97%) and variable enrichment levels (e.g., 99% 13C, 98% 15N) which introduce an additional layer of variability in the preparation of calibration standards and quality controls .

Quality Control Method Reproducibility Procurement Specifications

Validated Shelf-Life Stability

According to the manufacturer's stability data, 5-Fluorouracil-15N2 is stable for three years when stored under recommended conditions (room temperature, 15-23°C) . This long-term stability is superior to that reported for some dual-labeled analogs like 5-Fluorouracil-13C,15N2, which may require storage at -20°C and have a documented shelf life of only one year or less . The ability to store the internal standard at ambient temperature for an extended period without degradation reduces cold-chain logistics costs and simplifies laboratory inventory management.

Stability Procurement Longitudinal Studies

5-Fluorouracil-15N2 Research Applications


Therapeutic Drug Monitoring in Oncology

5-Fluorouracil-15N2 is the gold-standard internal standard for validated LC-MS/MS assays used in clinical TDM to guide 5-FU dosing in cancer patients. The method's high precision (CV <6%) and low LLOD (0.05 µM) [1] are essential for accurately measuring plasma concentrations within the narrow therapeutic window (target AUC of 20-30 mg·h/L), allowing clinicians to adjust infusion rates in real-time to maximize anti-tumor efficacy while preventing severe toxicities like myelosuppression and gastrointestinal mucositis.

PK/PD Studies in Drug Development

For pre-clinical and clinical PK/PD studies evaluating new formulations of 5-FU (e.g., liposomal, oral prodrugs) or combination therapies, 5-Fluorouracil-15N2 provides the necessary quantitative rigor. The distinct M+2 mass shift and high isotopic enrichment [1] ensure that the internal standard signal is not confounded by the parent drug or its metabolites. This allows for the construction of precise plasma concentration-time curves and the calculation of key PK parameters (e.g., Cmax, Tmax, AUC, clearance) with high confidence, which are mandatory for regulatory submissions.

DPD Deficiency Phenotyping Research

In research aimed at identifying patients with dihydropyrimidine dehydrogenase (DPD) deficiency, a major cause of severe 5-FU toxicity, 5-Fluorouracil-15N2 is used in multiplexed LC-MS/MS assays that simultaneously quantify 5-FU, its metabolite 5-fluoro-5,6-dihydrouracil (5-FUH2), and endogenous biomarkers like uracil (U) and dihydrouracil (UH2). The superior precision and sensitivity enabled by the isotope-labeled IS [1] are critical for accurately determining the 5-FUH2/5-FU and UH2/U ratios, which serve as phenotypic markers of DPD activity and can stratify patient risk prior to treatment [2].

Longitudinal Cohort and Multi-Center Trials

The documented three-year room-temperature stability of 5-Fluorouracil-15N2 makes it uniquely suited for large, multi-year clinical trials where analytical methods must remain robust and reproducible over the entire study duration. Procuring a single, large lot of the internal standard can ensure that all patient samples, from enrollment to final follow-up, are analyzed against the same reference material, thereby eliminating a significant source of inter-batch variability and strengthening the statistical power of the study's findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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